Argireline

Description

Properties

CAS No. |

616204-22-9 |

|---|---|

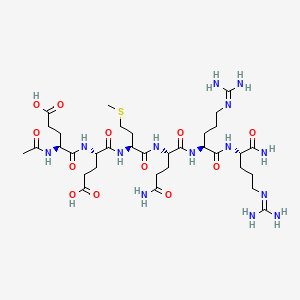

Molecular Formula |

C35H62N14O11S |

Molecular Weight |

887.0 g/mol |

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]hex-5-enoic acid |

InChI |

InChI=1S/C35H62N14O11S/c1-18(20(45-19(2)50)9-12-27(52)53)44-23(10-13-28(54)55)31(58)49-25(14-17-61-3)33(60)48-24(8-11-26(36)51)32(59)47-22(7-5-16-43-35(40)41)30(57)46-21(29(37)56)6-4-15-42-34(38)39/h20-25,44H,1,4-17H2,2-3H3,(H2,36,51)(H2,37,56)(H,45,50)(H,46,57)(H,47,59)(H,48,60)(H,49,58)(H,52,53)(H,54,55)(H4,38,39,42)(H4,40,41,43)/t20-,21-,22-,23-,24-,25-/m0/s1 |

InChI Key |

AJLNZWYOJAWBCR-OOPVGHQCSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=C)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=C)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acetyl Hexapeptide-3; Acetyl Hexapeptide-8; Acetyl-glu-glu-met-gln-arg-arg-amide; Argireline |

Origin of Product |

United States |

Peptide Synthesis and Structural Characterization of Argireline

Methodologies for Argireline Synthesis

The synthesis of a specific peptide sequence like this compound can be accomplished through several strategic approaches, each with distinct advantages and considerations. These include solid-phase, solution-phase, and hybrid methodologies.

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for producing peptides like this compound. deascal.comterra-organica.hr This technique involves assembling the peptide chain sequentially while one end is covalently attached to an insoluble polymeric support (resin). This approach simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration steps. luxembourg-bio.com

The most common SPPS strategy for this compound synthesis utilizes Fluorenylmethyloxycarbonyl (Fmoc) chemistry. chempep.com This method relies on the use of the base-labile Fmoc group for temporary protection of the N-terminal α-amino group of the growing peptide chain. nih.gov

The process generally follows these steps:

Resin Selection and First Amino Acid Loading : The synthesis begins with a solid support, typically a Rink Amide resin, which allows for the generation of a C-terminal amide on the final peptide, a key structural feature of this compound. chempep.comuci.edu The first amino acid, Fmoc-Arg(Pbf)-OH, is coupled to the resin. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a protecting group for the guanidino side chain of arginine that is labile to trifluoroacetic acid (TFA). nih.gov

Iterative Deprotection and Coupling : The synthesis proceeds through repetitive cycles. Each cycle consists of two main steps:

Fmoc Deprotection : The N-terminal Fmoc group is removed using a solution of a secondary amine, commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine for the next coupling step. nih.govuci.edu

Amino Acid Coupling : The next Fmoc-protected amino acid in the sequence is "activated" and coupled to the newly exposed amine. Activation is achieved using coupling reagents. Common systems for this compound synthesis include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (1-hydroxybenzotriazole) / DIEA (N,N-diisopropylethylamine) or DIC (N,N'-diisopropylcarbodiimide) / HOBt. chempep.comresearchgate.net The synthesis continues with the sequential addition of Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Met-OH, Fmoc-Glu(OtBu)-OH, and finally Fmoc-Glu(OtBu)-OH. The Trt (trityl) group protects the side chain of glutamine, and the OtBu (tert-butyl) group protects the side chain of glutamic acid. researchgate.net

N-Terminal Acetylation : After the final amino acid is coupled and its Fmoc group removed, the N-terminus of the hexapeptide is acetylated using a reagent like acetic anhydride. chempep.com This acetylation enhances the peptide's stability. chempep.com

Cleavage and Deprotection : Finally, the completed peptide is cleaved from the resin support, and all the acid-labile side-chain protecting groups (Pbf, Trt, OtBu) are removed simultaneously. This is typically accomplished using a cleavage cocktail containing a strong acid, most commonly Trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions. chempep.comsigmaaldrich.com

Research has focused on optimizing these protocols, particularly for difficult couplings such as the sterically hindered Fmoc-Arg(Pbf)-OH to the second arginine residue. One study established optimal conditions for this condensation reaction to maximize yield and purity. researchgate.net

| Parameter | Optimized Condition |

|---|---|

| Reactant Molar Ratio (Amino Acid:Resin) | 3:1 |

| Coupling Reagents | HBTU/HOBt/DIEA |

| Solvent | NMP/DCM (2:1, V/V) |

| Reaction Temperature | 40°C |

| Reaction Time | 2.5 hours |

To accelerate peptide synthesis and improve efficiency, modern automated synthesizers may employ heating methods. Induction heating is one such advanced approach that has been applied to the synthesis of this compound and its derivatives. unifi.it This technology uses an oscillating electromagnetic field to rapidly and uniformly heat the reaction vessel, allowing for significantly shorter reaction times for both the coupling and deprotection steps compared to room temperature synthesis. unifi.itnih.gov For instance, coupling reactions that might take 40 minutes at room temperature can be completed in as little as 2 minutes at 90°C using induction heating. unifi.it This method is particularly beneficial for overcoming the kinetic barriers associated with "difficult sequences," such as those prone to aggregation or containing sterically hindered amino acids, which are relevant challenges in the this compound sequence. unifi.itresearchgate.net The synthesis of this compound has been successfully performed using an automated synthesizer equipped with induction heating, demonstrating the applicability of this modern technique. unifi.it

While SPPS is dominant, this compound can also be produced via classical solution-phase synthesis (also known as liquid-phase peptide synthesis). patsnap.commdpi.com In this strategy, peptide fragments are synthesized entirely in solution, purified after each step, and then combined. A key advantage is the potential for large-scale production and lower costs for raw materials compared to the expensive resins and reagents used in SPPS. patsnap.commdpi.com

A common approach for the solution-phase synthesis of this compound involves a fragment condensation strategy. patsnap.comgoogle.com For example, the this compound sequence can be broken down into smaller, more manageable segments. One patented method describes the separate synthesis of a tripeptide segment (Ac-Glu(OtBu)-Glu(OtBu)-Met-OH) and a dipeptide segment (H₂N-Gln(Trt)-Arg-OH). These fragments are then coupled in solution to form a pentapeptide, which is subsequently condensed with the final amino acid (H-Arg-NH₂) to yield the full, protected hexapeptide. patsnap.comgoogle.com

Hybrid synthesis combines the advantages of both solid-phase and solution-phase techniques. frontiersin.orgbohrium.com This strategy often involves preparing protected peptide fragments using solution-phase methods and then coupling these fragments together on a solid support. Alternatively, fragments can be synthesized on a solid support, cleaved, purified, and then condensed in solution. mdpi.com

For a hexapeptide like this compound, a hybrid approach could involve synthesizing two tripeptide fragments separately and then coupling them. One study reported a successful "A+B" fragment coupling strategy for a hexapeptide where fragment A [Ac-Glu(OtBu)-Glu(OtBu)-Met-OH] and fragment B [H-Gln(Trt)-Arg-Arg-OH] were prepared using classical solution methods. researchgate.net The fragments were then coupled, and the final product was obtained after cleavage and purification, demonstrating a viable hybrid pathway that can yield a high-purity product. researchgate.net

Fmoc Chemistry Protocols

Solution-Phase Peptide Synthesis Considerations

Purification and Spectroscopic Characterization of Synthetic this compound

Following synthesis and cleavage from the resin, the crude peptide mixture contains the target this compound peptide as well as various by-products from incomplete reactions or side reactions. Therefore, a robust purification step is essential.

The universally applied method for purifying synthetic this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). chempep.comresearchgate.netunifi.it In this technique, the crude peptide solution is passed through a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (like acetonitrile) in an aqueous acidic mobile phase (often containing 0.1% TFA) is used to elute the components. The more hydrophobic a peptide is, the longer it is retained on the column. This allows for the separation of this compound from more or less hydrophobic impurities, yielding a final product with high purity, often exceeding 95%. chempep.comxmu.edu.cn

After purification, the identity and purity of the synthetic this compound are confirmed using spectroscopic techniques. The primary methods are:

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the peptide. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization methods. The measured molecular mass must match the calculated theoretical mass of this compound (C₃₄H₆₀N₁₄O₁₂S, MW: 889.0 g/mol ). chempep.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) : To confirm the correct amino acid sequence, the purified peptide ion is selected in the mass spectrometer, fragmented through collision-induced dissociation (CID), and the masses of the resulting fragments are measured. researchgate.netresearchgate.net This fragmentation pattern provides definitive sequence information, confirming that the amino acids were assembled in the correct order.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. Studies using LC-MS have successfully identified synthetic this compound and have also been able to detect common impurities, such as the oxidized form of this compound where the sulfur atom in the methionine residue is oxidized (+16 Da). researchgate.netresearchgate.net

| Technique | Analyte | Observed Ion (m/z) | Inferred Property |

|---|---|---|---|

| LC-MS | This compound | [M+2H]²⁺ at 445.2 | Confirms molecular weight of ~888.4 Da |

| Oxidized this compound | [M+2H]²⁺ at 453.2 | Confirms presence of +16 Da modification (oxidation of Methionine) | |

| MS/MS (CID) | This compound Fragment Ions | Series of b- and y-ions | Confirms the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-NH₂ |

Structural Elucidation of this compound and its Analogues

The functional characteristics of this compound are intrinsically linked to its specific chemical structure. Elucidation of its primary sequence, terminal modifications, and three-dimensional conformation provides insight into its mechanism of action. This understanding also forms the basis for the design of structural analogues with potentially modified properties.

This compound is a hexapeptide, meaning it is composed of a chain of six amino acids. specialchem.com Its sequence was patterned after the N-terminal domain of the SNAP-25 protein (synaptosome-associated protein of 25 kDa). aestheticcosmetology.compureandcare.comnih.gov The specific sequence and chemical modifications are crucial for its stability and activity.

The peptide's structure is defined by two key terminal modifications. At the N-terminus, an acetyl group is attached (acetylation). specialchem.comchempep.com This modification enhances the peptide's stability by protecting it from degradation by aminopeptidases. chempep.com At the C-terminus, the carboxyl group is converted to a primary amide (amidation). chempep.comaestheticcosmetology.com This amidation increases the peptide's resistance to enzymatic breakdown by carboxypeptidases, thereby prolonging its activity. chempep.com

The table below details the fundamental structural properties of this compound.

| Property | Description | Source |

| Common Name | This compound | medkoo.com |

| INCI Name | Acetyl Hexapeptide-8 | aestheticcosmetology.com |

| Amino Acid Sequence | Ac-Glu-Glu-Met-Gln-Arg-Arg-NH₂ | aestheticcosmetology.comresearchgate.net |

| N-Terminal Modification | Acetylation (Ac) | chempep.com |

| C-Terminal Modification | Amidation (-NH₂) | chempep.com |

| Molecular Formula | C₃₄H₆₀N₁₄O₁₂S | specialchem.comchempep.com |

| Molecular Weight | Approximately 889.0 Da | chempep.com |

The three-dimensional shape, or conformation, of this compound has been a subject of scientific investigation to better understand its interaction with biological targets. Studies using computational and experimental techniques have provided insights into its secondary structure.

Computational analysis using programs like AGADIR predicted that the this compound sequence has a significant propensity for forming an α-helical structure. researchgate.net Experimental studies using circular dichroism (CD) have shown that while this compound exists predominantly in a non-defined or "random coil" structure in aqueous solutions, it displays a tendency to adopt an α-helix-like conformation in the presence of a structuring solvent like trifluoroethanol (TFE). csic.es This suggests its conformation may change in a membrane-like environment. csic.es However, further research with cyclic analogues has indicated that this helical structure may not be an absolute requirement for its biological activity. csic.esresearchgate.net

Research has also led to the development of various this compound analogues to study structure-activity relationships or to serve as analytical standards. aestheticcosmetology.com These analogues feature modifications such as chain extension, amino acid substitution, or isotopic labeling. aestheticcosmetology.comunifi.itmdpi.com

The table below presents examples of documented this compound analogues.

| Analogue Name | Sequence / Modification | Purpose / Finding | Source |

| Acetyl Octapeptide-3 | Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂ | An eight-amino-acid extension of this compound. | aestheticcosmetology.commdpi.com |

| Isotopically Labeled this compound | Ac-Glu-Glu-Met-Gln-Arg-(¹³C₆,¹⁵N₄)Arg-NH₂ | Used as an internal standard for quantification in LC-MS analysis. | aestheticcosmetology.com |

| Arg1, Arg2, Arg3 | This compound with esterified carboxylic acid groups and other modifications. | Designed to reduce the formation of zwitterions and increase lipophilicity. | nih.gov |

| AN5 | Ac-Glu-Glu-His-Gln-Arg-Arg-NH₂ | Analogue with a Met-to-His substitution at position 3. | unifi.it |

| AN6 | Ac-Glu-Ala-His-Gln-Arg-Lys-NH₂ | Analogue with three amino acid substitutions (E→A, M→H, R→K). | unifi.it |

Molecular and Cellular Mechanisms of Argireline Action

Interference with the SNARE Complex Assembly

The SNARE complex is a ternary protein complex composed of Vesicle-Associated Membrane Protein (VAMP), Syntaxin, and SNAP-25. aestheticcosmetology.comswissmedskincare.cairispublishers.comcannabeauty.es This complex acts as a cellular hook, facilitating the docking and fusion of neurotransmitter-containing vesicles with the plasma membrane, a process essential for synaptic transmission. swissmedskincare.cacannabeauty.es Argireline interferes with the proper assembly of this complex. researchgate.netaestheticcosmetology.comnih.govteamelitesuccess.commdedge.com

Interaction with SNAP-25 Protein Fragment Mimicry

This compound is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein. aestheticcosmetology.comcorepeptides.comswissmedskincare.cacannabeauty.esteamelitesuccess.commdedge.commdpi.comcosmeticsbusiness.comterra-organica.hrbibliotekanauki.plresearchgate.netchempep.comresearchgate.net Specifically, its amino acid sequence (Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2) is patterned after residues 12-17 of the SNAP-25 protein. nih.govteamelitesuccess.combibliotekanauki.pl This structural similarity allows this compound to interact with components of the SNARE complex. corepeptides.comjournee-mondiale.com

Competitive Inhibition of Vesicle-Associated Membrane Protein (VAMP) Binding

By mimicking the N-terminal region of SNAP-25, this compound competes with endogenous SNAP-25 for a position within the SNARE complex. aestheticcosmetology.comswissmedskincare.cacannabeauty.escosmeticsbusiness.comterra-organica.hrresearchgate.netchempep.com This competition can interfere with the proper binding of VAMP (also known as Synaptobrevin) to the forming SNARE complex. aestheticcosmetology.comchempep.comnih.gov The interaction between SNAP-25, Syntaxin, and VAMP is crucial for the formation of a functional ternary complex that drives vesicle fusion. aestheticcosmetology.comswissmedskincare.cairispublishers.comcannabeauty.esnih.gov

Destabilization of the Ternary SNARE Complex Formation

The competitive interaction of this compound with the SNARE complex components, particularly its competition with SNAP-25, leads to the destabilization of the ternary SNARE complex formation. aestheticcosmetology.comswissmedskincare.cateamelitesuccess.comterra-organica.hrresearchgate.netresearchgate.netnih.govlubrizol.comnih.govresearchgate.net When the SNARE complex is destabilized or its assembly is interfered with, the vesicle cannot efficiently dock and fuse with the presynaptic membrane. swissmedskincare.cacannabeauty.escosmeticsbusiness.comterra-organica.hrlubrizol.com This disruption in complex formation is a key aspect of this compound's mechanism of action. researchgate.netnih.gov

Modulation of Calcium-Dependent Exocytosis

Neurotransmitter release is a calcium-dependent process. researchgate.netaestheticcosmetology.comirispublishers.comteamelitesuccess.comresearchgate.netdigitaloceanspaces.comfrontiersin.org An influx of calcium ions into the nerve terminal triggers the fusion of synaptic vesicles with the plasma membrane (exocytosis), releasing neurotransmitters into the synaptic cleft. irispublishers.commdpi.com this compound's interference with the SNARE complex directly impacts this calcium-triggered exocytosis. aestheticcosmetology.comteamelitesuccess.comresearchgate.netdigitaloceanspaces.com

Inhibition of Neurotransmitter Release Pathways

By disrupting the assembly and stability of the SNARE complex, this compound inhibits the process of neuronal exocytosis. journee-mondiale.comnih.govfrontiersin.orgsmarterskincare.co.ukgoogle.com This inhibition leads to a reduction in the release of neurotransmitters from the nerve terminal. researchgate.netaestheticcosmetology.comnih.govcannabeauty.esteamelitesuccess.commdedge.comcosmeticsbusiness.comterra-organica.hrbibliotekanauki.plchempep.comresearchgate.netthe-hospitalist.org Studies have shown that this compound significantly inhibits neurotransmitter release. researchgate.netnih.govteamelitesuccess.comthe-hospitalist.org

Acetylcholine (B1216132) Release Attenuation

A key neurotransmitter involved in muscle contraction is acetylcholine, released at the neuromuscular junction. irispublishers.comcannabeauty.esmdedge.commdpi.comterra-organica.hr this compound's mechanism of interfering with the SNARE complex directly attenuates the release of acetylcholine. aestheticcosmetology.comirispublishers.comcannabeauty.esmdedge.commdpi.comterra-organica.hrchempep.comresearchgate.netnih.govresearchgate.netresearchgate.netmedchemexpress.com This reduced release of acetylcholine leads to a decrease in muscle contraction. aestheticcosmetology.comswissmedskincare.cacannabeauty.esmdedge.comterra-organica.hrchempep.comlubrizol.com

Research findings have demonstrated this compound's effect on neurotransmitter release. For instance, in vitro studies using permeabilized chromaffin cells showed that this compound inhibited calcium-dependent catecholamine release. researchgate.netnih.govresearchgate.net Another study indicated that this compound significantly inhibited neurotransmitter release with a potency similar to that of Botulinum Toxin A, although with lower efficacy. researchgate.netnih.govteamelitesuccess.comthe-hospitalist.org

Below is a table summarizing some research findings related to this compound's effects on neurotransmitter release:

| Study | Model System | Observation | Citation |

| Blanes-Mira et al. (2002) | Permeabilized chromaffin cells | Inhibited Ca²⁺-dependent catecholamine release | researchgate.netnih.govresearchgate.net |

| Blanes-Mira et al. (2002) | In vitro | Significantly inhibited neurotransmitter release with potency similar to BoNT A | researchgate.netnih.govteamelitesuccess.comthe-hospitalist.org |

| Study on Chinese subjects (2013) | Cellular activities | Consistent with significant anti-wrinkle effect | teamelitesuccess.com |

| Study on crayfish neuromuscular junction | Crayfish neuromuscular junction | Decreased EPSP amplitudes (attributed to inhibited exocytosis) | digitaloceanspaces.com |

Catecholamine Release Inhibition (Noradrenaline, Adrenaline)

Studies have investigated this compound's capacity to inhibit the release of catecholamines, such as noradrenaline and adrenaline, from chromaffin cells. Chromaffin cells, similar to neurons, utilize the SNARE complex for calcium-dependent exocytosis of neurotransmitters. researchgate.netcir-safety.org Research indicates that this compound can inhibit catecholamine exocytosis. One study using digitonin-permeabilized chromaffin cells showed that Acetyl Hexapeptide-8 Amide at a concentration of 100 µM caused a 30% inhibition of total catecholamine exocytosis. cir-safety.org For comparison, Botulinum neurotoxin A (BoNT A) at 20 nM caused up to 60% inhibition in the same system. cir-safety.org While this compound demonstrated inhibitory activity, its potency was lower than that of BoNT A, with an IC50 of 110 µM compared to the characteristic IC50 of BoNT A. cir-safety.org This suggests that this compound can interfere with the process leading to catecholamine release, albeit with lower efficacy than potent neurotoxins. researchgate.netcir-safety.orgnih.gov

Role in Synaptic Vesicle Docking and Fusion

The mechanism by which this compound influences neurotransmitter release is thought to involve its interaction with the SNARE complex. journee-mondiale.comcorepeptides.comnih.gov The SNARE complex is a group of proteins essential for the docking and fusion of synaptic vesicles with the presynaptic membrane, a process that releases neurotransmitters into the synaptic cleft. journee-mondiale.comcorepeptides.comsdbonline.orgsdbonline.orgvirginia.edu this compound, mimicking a fragment of SNAP-25, is hypothesized to compete with the native SNAP-25 protein for a position within the SNARE complex. journee-mondiale.comcorepeptides.comnih.gov By interfering with the proper assembly or stability of this complex, this compound may disrupt the process of vesicle docking and fusion, thereby inhibiting neurotransmitter release. journee-mondiale.comcorepeptides.comnih.govnih.govlubrizol.com This interference with the SNARE complex is considered a key molecular mechanism underlying this compound's effects. journee-mondiale.comcorepeptides.comnih.govnih.govlubrizol.com

This compound's Influence on Cellular Functions Beyond Neurotransmission

Beyond its effects on neurotransmitter release machinery, this compound's potential influence on other cellular functions, particularly those related to skin structure and integrity, has been explored. journee-mondiale.combostondermadvocate.com

Potential Stimulation of Fibroblast Activity

Research suggests that this compound may have an impact on fibroblast activity. journee-mondiale.combostondermadvocate.com Fibroblasts are crucial cells in connective tissue, responsible for synthesizing extracellular matrix components like collagen and elastin (B1584352). journee-mondiale.comnih.gov Some studies hypothesize that this compound might be relevant in tissue regeneration and structural maintenance by influencing these cells. journee-mondiale.com While the precise mechanisms are still under investigation, it is speculated that this compound could engage with intracellular signaling networks that regulate cellular processes, potentially including those in fibroblasts. journee-mondiale.com Some evidence suggests this compound may activate fibroblasts, potentially stimulating the production of structural proteins. bostondermadvocate.com

Differential Effects on Collagen Fiber Expression (Type I vs. Type III)

Investigations into this compound's effects on skin tissue have included examining its influence on collagen fiber expression. Collagen is a major structural protein in the skin, with Type I and Type III collagen being particularly important for its integrity and elasticity. researchgate.netthe-hospitalist.org Studies in aged mouse models have shown that this compound application was associated with changes in the balance of these collagen types. researchgate.netthe-hospitalist.orgintropharma.comnih.gov Specifically, research indicates that this compound treatment led to an increase in the amount of Type I collagen fibers and a decrease in the amount of Type III collagen fibers in the skin tissue of aged mice. researchgate.netthe-hospitalist.orgintropharma.comnih.gov

The following table summarizes findings on collagen expression changes observed in aged mice treated with this compound:

| Collagen Type | Observed Change | Statistical Significance | Source |

| Type I | Increased | P < 0.01 | researchgate.netthe-hospitalist.orgintropharma.comnih.gov |

| Type III | Decreased | P < 0.05 | researchgate.netthe-hospitalist.orgintropharma.comnih.gov |

These findings suggest that this compound may influence the composition of the dermal extracellular matrix by modulating the expression of different collagen types, potentially contributing to observed improvements in skin structure. corepeptides.comresearchgate.netthe-hospitalist.org

In Vitro and Ex Vivo Research Models for Argireline Studies

Biochemical Assays for SNARE Complex Dynamics

Biochemical assays are fundamental in understanding how Argireline influences the formation and stability of the SNARE complex, the core machinery for vesicle fusion and neurotransmitter release. mdedge.comnewsday.co.zwbibliotekanauki.plmdpi.comresearchgate.netaestheticcosmetology.comthe-hospitalist.orguniprot.org

Reconstitution of SNARE Complex Formation

In vitro reconstitution assays are used to directly assess the ability of this compound to interfere with the assembly of the SNARE complex from its individual protein components: VAMP (also known as synaptobrevin), Syntaxin, and SNAP-25. bibliotekanauki.plresearchgate.netaestheticcosmetology.com Studies have shown that incubating recombinant VAMP and Syntaxin with in vitro translated [35S]SNAP-25 leads to the formation of a stable, SDS-resistant SNARE complex, a characteristic property of this protein assembly. researchgate.netcir-safety.org When this compound is included in this reconstitution system, it has been observed to inhibit the formation of this 75 kDa protein complex in a dose-dependent manner. researchgate.netcir-safety.org At higher concentrations (e.g., 2 mM), the formation of the SNARE complex can be significantly prevented. researchgate.netcir-safety.org This indicates that this compound interferes with the proper assembly of the ternary SNARE complex. researchgate.netcir-safety.orgterra-organica.hr

Quantitative Analysis of SNARE Protein Interactions

Quantitative analysis methods are employed to further detail the nature of this compound's interaction with SNARE proteins. These studies aim to determine which specific protein interactions within the SNARE complex are affected by the peptide. Given that this compound is designed to mimic the N-terminal domain of SNAP-25, research focuses on its potential to compete with endogenous SNAP-25 for binding sites on Syntaxin and VAMP, thereby disrupting the formation of the functional ternary complex. newsday.co.zwbibliotekanauki.plresearchgate.netmdpi.comaestheticcosmetology.com While specific quantitative data on binding affinities or interaction kinetics directly involving this compound and individual SNARE proteins in isolation were not prominently detailed in the search results, the observed dose-dependent inhibition of SNARE complex formation in reconstitution assays provides quantitative evidence of this compound's interference with these protein interactions. researchgate.netcir-safety.org The competition with SNAP-25 for inclusion in the SNARE complex is considered a primary mechanism by which this compound exerts its effects. bibliotekanauki.plresearchgate.netmdpi.comaestheticcosmetology.com

Cellular Models for Neurotransmitter Release Assessment

Cellular models provide a more complex environment than biochemical assays, allowing for the study of this compound's effects on the physiological process of neurotransmitter release in a cellular context.

Permeabilized Chromaffin Cell Systems

Permeabilized chromaffin cells are a widely used model for studying calcium-dependent exocytosis and neurotransmitter release. These cells, derived from the adrenal medulla, store and release catecholamines (like noradrenaline and adrenaline) in a process analogous to neurotransmitter release at synapses. cir-safety.orgterra-organica.hrcir-safety.org By permeabilizing the cell membrane (e.g., with digitonin), the intracellular environment can be controlled, allowing researchers to directly stimulate calcium-dependent release and observe the effects of introduced substances like this compound. researchgate.netcir-safety.orgterra-organica.hrcir-safety.org Studies using permeabilized chromaffin cells have demonstrated that this compound inhibits calcium-dependent catecholamine release. researchgate.netcir-safety.orgterra-organica.hrcir-safety.orgnih.gov For instance, at a concentration of 100 µM, this compound caused a 30% inhibition of total catecholamine exocytosis. cir-safety.orgcir-safety.org This inhibitory effect supports the proposed mechanism where this compound interferes with the SNARE complex, which is crucial for the calcium-triggered fusion of vesicles containing neurotransmitters. researchgate.netcir-safety.orgterra-organica.hr

Here is a representation of findings from studies using permeabilized chromaffin cells:

| Treatment | Concentration | Inhibition of Catecholamine Release | Reference |

| This compound | 100 µM | 30% | cir-safety.orgcir-safety.org |

| Botulinum Neurotoxin A (BoNT A) | 20 nM | Up to 60% | cir-safety.orgcir-safety.org |

| SNAP-25 C-terminal peptide (ESUP-E) | 1 µM | Up to 55% | cir-safety.orgcir-safety.org |

Note: The table above summarizes data from specific studies and is not a direct comparison across all possible experimental conditions.

Neuronal Cell Line Applications (e.g., IMR-32)

Neuronal cell lines, such as the human neuroblastoma cell line IMR-32, are also utilized to investigate the effects of this compound on cellular processes relevant to neuronal function. frontierspartnerships.orgmedchemexpress.comresearchgate.netnih.govcytion.com IMR-32 cells are derived from a neuroblastoma and retain characteristics of immature neuronal cells, including the ability to synthesize catecholamines. cytion.com While primarily used to study neuroblastoma pathogenesis and drug screening, they can serve as models to assess the impact of compounds on neuronal-like cells. medchemexpress.comresearchgate.netcytion.com Studies have examined the effect of this compound on the proliferation and viability of IMR-32 cells. frontierspartnerships.orgmedchemexpress.comresearchgate.netnih.gov For example, incubation with this compound solution for 48 hours showed a dose-dependent antiproliferative effect on IMR-32 cells, with a calculated IC50 value of 68.458 μM. frontierspartnerships.orgmedchemexpress.com It is important to note that significant antiproliferative activity was observed at concentrations above 10 µM. frontierspartnerships.orgcir-safety.org While these studies primarily focus on cytotoxicity, the use of neuronal cell lines like IMR-32 highlights their potential as models for exploring the broader cellular impacts of this compound, which could indirectly relate to or inform its effects on neurotransmitter release mechanisms within a cellular context. frontierspartnerships.orgmedchemexpress.comresearchgate.netnih.gov

Tissue Models for Mechanistic Investigations

Ex vivo tissue models provide a step closer to the complexity of a living organism while still allowing for controlled experimentation. These models can be used to investigate the mechanistic effects of this compound in a more physiologically relevant environment compared to isolated cells or biochemical systems. Studies have explored the use of 3D-bioengineered human skeletal muscle models to evaluate the effects of this compound. nih.govbiorxiv.org These models allow for the assessment of morphological and functional changes in muscular tissue. nih.govbiorxiv.org The effects of this compound, including its impact on muscle relaxation and contraction parameters, have been evaluated in such 3D muscle models. nih.govbiorxiv.org For instance, this compound Amplified peptide was tested on healthy 3D muscle models, and its effects on contraction parameters were observed, indicating a frequency-dependent effect. biorxiv.org These tissue models are valuable for bridging the gap between in vitro findings and in vivo effects, providing insights into how this compound's interference with the SNARE complex translates into functional changes in a tissue context, such as the modulation of muscle contraction relevant to its anti-wrinkle properties. nih.govbiorxiv.org

Ex Vivo Skin Permeation Studies

Studies using excised human and hairless guinea pig skin have investigated the penetration depth of this compound. Results from in vitro experiments indicated that this compound penetrated into the skin and primarily remained in the stratum corneum. For hairless guinea pig skin, approximately 0.54% of the applied dose was found in the stratum corneum, while for human skin, this amount was about 0.22%. The amount detected in the epidermis was similar in both cases, at approximately 0.01%. The peptide was not detected in the dermis in these studies. The zwitterionic and charged state of this compound have been found to hinder its skin permeation, although methods to improve this permeation have been explored. nih.govaestheticcosmetology.com Iontophoresis, for instance, has been shown to increase peptide permeation significantly compared to passive permeation. capes.gov.br

3D Bioengineered Human Skeletal Muscle Models

Three-dimensional (3D) bioengineered human skeletal muscle models are utilized to investigate the effects of this compound on muscle tissue, particularly its potential muscle-relaxing properties.

Research has investigated the efficacy of this compound in a 3D-bioengineered human skeletal muscle model. egms.depublisso.de These models are used to evaluate the muscle-relaxing properties of the peptide in both healthy and aged tissue constructs. egms.de The 3D platform based on bioengineered human skeletal muscle can mimic the structure of native tissue and provide quantitative data on force generation and contraction patterns upon electrical stimulation. biorxiv.orgibecbarcelona.eu Studies using this platform have evaluated the impact of this compound Amplified peptide, an evolved form of this compound, on both aged and non-aged 3D muscle models, focusing on the post-synaptic component of the neuromuscular junction. biorxiv.org The results from such platforms have demonstrated their utility in assessing morphological and functional changes in muscular tissue and have potential applications in biomedicine and bio-hybrid robotics. egms.debiorxiv.org The this compound Amplified peptide showed a reduction in the force of muscle contraction and greater relaxation in these models. ibecbarcelona.eu

Murine Models for Dermal Extracellular Matrix Analysis

Murine models are employed to study the effects of this compound on the dermal extracellular matrix (ECM), including its influence on collagen production and organization.

Research using murine models has indicated that this compound can interact with the dermal extracellular matrix in ways that may affect collagen production and organization. corepeptides.com Studies in aged mice have shown an improvement in the histological structure of skin tissue following this compound application. medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.net Specifically, these studies observed an increase in the amount of type I collagen fibers and a decrease in the amount of type III collagen fibers. medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.net This suggests that this compound could potentially improve the histological structure of skin tissue and contribute to rejuvenating aging skin in murine models. medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.net

Cellular Cytotoxicity and Antiproliferation Investigations in Research Cell Lines

Cellular cytotoxicity and antiproliferation studies are conducted to evaluate the potential effects of this compound on the viability and proliferation of various cell lines.

Investigations have aimed to estimate the antiproliferation effect of this compound solution across several concentrations. researchgate.netfrontierspartnerships.orgbibliotekanauki.plnih.gov These studies examine the influence of this compound on cellular proliferation in different cell lines. researchgate.netfrontierspartnerships.orgbibliotekanauki.plnih.gov

Human Embryonic Kidney (HEK-293) Cell Line Studies

The human embryonic kidney (HEK-293) cell line is one of the cell lines used to assess the cytotoxicity and antiproliferation effects of this compound.

Studies have examined the effect of incubating this compound solution at different concentrations with the HEK-293 cell line for a specified period, such as 48 hours. medchemexpress.commedchemexpress.commedchemexpress.comfrontierspartnerships.org These studies have shown a dose-dependent antiproliferative effect of this compound on HEK-293 cells. medchemexpress.commedchemexpress.commedchemexpress.comfrontierspartnerships.org The IC50 value (the concentration at which this compound inhibits 50% of cell proliferation) against HEK-293 cells has been reported. medchemexpress.commedchemexpress.commedchemexpress.comfrontierspartnerships.org For example, one study reported an IC50 value of 34.862 μM against HEK-293 cells after 48 hours of incubation. medchemexpress.commedchemexpress.commedchemexpress.comfrontierspartnerships.org

Human Primary Skin Fibroblast Responses

Studies also investigate the responses of human primary skin fibroblasts to this compound. Primary dermal fibroblasts are crucial for producing the extracellular matrix and play a role in wound healing and skin aging. stemnovate.co.ukinnoprot.com

This compound solution incubated with human primary skin fibroblasts has demonstrated a dose-dependent antiproliferative effect on these cells. medchemexpress.commedchemexpress.commedchemexpress.comfrontierspartnerships.org At lower concentrations, no significant difference in proliferative activity was observed compared to controls without the peptide. frontierspartnerships.org However, evident antiproliferative effects have been noted at higher concentrations. frontierspartnerships.org

Dose-Dependent Cellular Responses

Research indicates that this compound exhibits dose-dependent effects on cellular proliferation in the studied cell lines. researchgate.netfrontierspartnerships.orgbibliotekanauki.plnih.gov

The incubation of this compound solution at various concentrations with cell lines like HEK-293 and human primary skin fibroblasts has shown dose-dependent antiproliferative effects. medchemexpress.commedchemexpress.commedchemexpress.comfrontierspartnerships.org While lower concentrations may not significantly impact cellular proliferation, higher concentrations demonstrate noticeable antiproliferative activity. frontierspartnerships.org The IC50 values calculated in these studies provide a quantitative measure of the concentration at which this compound inhibits cell proliferation by 50%, highlighting the dose-dependent nature of its effects in these in vitro models. medchemexpress.commedchemexpress.commedchemexpress.comfrontierspartnerships.org

Table 1: Summary of IC50 Values for this compound in Cellular Studies

| Cell Line | Incubation Time | IC50 (μM) | Reference |

| Human Embryonic Kidney (HEK-293) | 48 hours | 34.862 | medchemexpress.commedchemexpress.commedchemexpress.comfrontierspartnerships.org |

| Human Primary Skin Fibroblasts | 48 hours | >100* | frontierspartnerships.org |

*Based on observed antiproliferative effect at 100 µM.

Analytical Methodologies for Argireline Detection and Quantification

Chromatographic Techniques for Argireline Analysis

Chromatography is the cornerstone for isolating this compound from the intricate mixtures of cosmetic formulations. The choice between reversed-phase and hydrophilic interaction chromatography depends on the specific analytical goals and the nature of the sample matrix.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. While this compound is a hydrophilic peptide, RP-HPLC can be effectively used for its analysis and is often coupled with mass spectrometry. aestheticcosmetology.comaestheticcosmetology.com In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724). google.com Molecules are eluted by gradually increasing the concentration of the organic solvent.

One reported RP-HPLC method for this compound analysis utilized an Agilent TC-C18 column (4.6mm × 250mm, 5 μm). google.com The mobile phase consisted of a gradient elution with 0.1% trifluoroacetic acid in water (Phase A) and 0.09% trifluoroacetic acid in acetonitrile (Phase B). google.com Detection is commonly performed using a UV detector at a wavelength of 215 nm, where the peptide bond absorbs light. google.com This method has been shown to be effective for the quality control of cosmetic products. nih.gov

Table 1: Example of RP-HPLC Method Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | Agilent TC-C18 (4.6mm × 250mm, 5 μm) google.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water google.com |

| Mobile Phase B | 0.09% Trifluoroacetic Acid (TFA) in Acetonitrile google.com |

| Detection Wavelength | 215 nm google.com |

| Column Temperature | 35 °C google.com |

| Sample Volume | 10 μL google.com |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Given that this compound is a highly hydrophilic peptide, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation technique of choice. mdpi.comresearchgate.net HILIC is particularly well-suited for polar compounds that show little retention on traditional RP-HPLC columns. mdpi.comresearchgate.net This technique employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water). mdpi.comresearchgate.net

A validated HILIC method for quantifying this compound in cosmetics uses a Xbridge® HILIC BEH analytical column with a mobile phase consisting of a 40 mM ammonium (B1175870) formate (B1220265) water solution (pH 6.5) and acetonitrile in a 30:70 (v/v) ratio. mdpi.com The isocratic elution is performed at a flow rate of 0.25 mL/min, with detection via a Photo Diode Array (PDA) detector at 214 nm. mdpi.com This method demonstrated linearity over concentration ranges of 20 to 30 μg/mL for cosmetic formulations and 0.004 to 0.007% (w/w) for cosmetic creams. mdpi.com The limit of quantitation was found to be 1.5 μg/mL for formulations and 0.002% (w/w) for creams. researchgate.net

Table 2: HILIC Method Parameters for this compound Quantification

| Parameter | Specification |

|---|---|

| Column | Xbridge® HILIC BEH mdpi.com |

| Mobile Phase | 40 mM Ammonium Formate (pH 6.5) / Acetonitrile (30:70, v/v) mdpi.com |

| Flow Rate | 0.25 mL/min mdpi.com |

| Detection | Photo Diode Array (PDA) at 214 nm mdpi.com |

| Run Time | < 10 minutes mdpi.com |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to identify unknown compounds, quantify known materials, and elucidate molecular structure. When coupled with liquid chromatography, it provides an exceptionally high degree of sensitivity and selectivity, which is essential for analyzing low-concentration peptides in complex cosmetic samples. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is a preferred method for the analysis of bioactive peptides like this compound. aestheticcosmetology.comaestheticcosmetology.com This hyphenated technique leverages the separation power of LC and the detection specificity of MS. It is sensitive enough to detect this compound even at the low concentrations typically found in commercial products. researchgate.net

Both RP-HPLC and HILIC can be coupled to an MS detector. HILIC-MS/MS, in particular, has been used in systematic studies for this compound detection. researchgate.net A common sample preparation procedure involves extracting the cosmetic sample with an acetonitrile/water mixture acidified with trifluoroacetic acid (TFA) and formic acid (FA) before analysis. researchgate.net LC-MS analysis has also been instrumental in identifying the presence of an oxidized form of this compound in various cosmetic products, a transformation that occurs at the methionine residue. aestheticcosmetology.comresearchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and fragmented to produce a spectrum of smaller product ions. nationalmaglab.org This fragmentation pattern is unique to the molecule's structure and serves as a molecular fingerprint, providing definitive structural confirmation. nih.govnationalmaglab.org

In the analysis of this compound, RP-HPLC-MS/MS investigations have confirmed the peptide's presence and structure in creams and sera. nih.gov A key finding from MS/MS studies is the identification of the methionine residue as a point of oxidation. nih.govscribd.com The fragmentation of oxidized this compound shows a characteristic neutral loss of methanesulfenic acid (CH₃SOH), which is a diagnostic marker for methionine sulfoxide (B87167). scribd.com This level of structural detail is critical for stability studies and for understanding potential changes to the peptide within a cosmetic formulation. MS/MS is also used for highly sensitive and selective quantification through methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). scribd.com

Table 3: Mass Spectrometry Details for this compound Analysis

| Analysis Type | Details |

|---|---|

| Ionization | Electrospray Ionization (ESI) is commonly used. |

| Precursor Ion (this compound) | The specific m/z of the protonated molecule [M+H]⁺ is selected. |

| Key Fragmentation | Collision-Induced Dissociation (CID) is used to generate product ions. scribd.com |

| Structural Insight | MS/MS confirms the amino acid sequence and identifies modifications like oxidation at the methionine residue. nih.govscribd.com |

| Oxidized this compound Marker | Neutral loss of CH₃SOH from the precursor ion is a key indicator. scribd.com |

Spectrophotometric Detection Methods

For a simpler, though less specific, method of quantification, spectrophotometry can be employed. This method typically relies on a chemical reaction that produces a colored product, the absorbance of which can be measured.

Since this compound is a peptide composed of amino acids, it can be identified and quantified using a reaction with ninhydrin. silae.itnuph.edu.ua When heated with ninhydrin, the amino acids in the peptide produce a colored compound, often referred to as Ruhemann's purple. silae.it The intensity of this color is proportional to the concentration of the peptide.

For the quantitative determination of this compound in eye patches, a method was developed where a 0.1% aqueous solution of this compound was reacted with a 0.2% alcohol solution of ninhydrin. silae.itnuph.edu.ua The reaction requires heating in a boiling water bath for approximately 10 minutes. silae.it The resulting colored solution exhibits a maximum absorption wavelength (λmax) at 571 nm, which is used for the spectrophotometric measurement. silae.itnuph.edu.ua This technique can be used for quality control to determine the quantity of this compound in certain formulations. nuph.edu.ua

Photodiode Array (PDA) Detection

High-performance liquid chromatography coupled with a photodiode array (HPLC-PDA) detector is a robust method for the quantification of this compound (also known as Acetyl Hexapeptide-8). This technique leverages the absorbance of UV light by the peptide bonds within the this compound molecule. A key advantage of PDA detection is its ability to monitor a range of wavelengths simultaneously, allowing for the determination of the optimal wavelength for maximum absorbance and the assessment of peak purity.

Research has demonstrated the successful development and validation of a hydrophilic interaction liquid chromatography (HILIC) method coupled to PDA detection for the determination of this compound in cosmetic products. mdpi.comdntb.gov.uadntb.gov.ua In one such study, chromatographic separation was achieved using an Xbridge® HILIC BEH analytical column. mdpi.com The mobile phase consisted of a mixture of 40 mM ammonium formate aqueous solution (pH 6.5) and acetonitrile in a 30:70 (v/v) ratio, with a flow rate of 0.25 mL min⁻¹. mdpi.com Optimal detection was achieved at a wavelength of 214 nm, which corresponds to the satisfactory absorption of UV light by the peptide. mdpi.comijrpr.com

The HILIC-PDA method has been validated for linearity, precision, and accuracy. For the quantification of this compound in cosmetic formulations, calibration curves have demonstrated a linear relationship between the peak area and concentration. mdpi.com For instance, linearity has been established over a concentration range of 20 to 30 μg mL⁻¹ for cosmetic formulations and 0.004 to 0.007% (w/w) for cosmetic creams. dntb.gov.ua The limit of quantitation for this compound has been reported as 1.5 μg mL⁻¹ in cosmetic formulations and 0.002% (w/w) in cosmetic creams. researchgate.net

| Matrix | Concentration Range | Correlation Coefficient (r²) |

|---|---|---|

| Cosmetic Formulation | 20 - 30 µg/mL | > 0.994 |

| Cosmetic Cream | 0.004 - 0.007% (w/w) | > 0.994 |

Stability Profiling of this compound in Research Matrices

The stability of this compound is a critical factor, as degradation can impact its efficacy. Investigations into its stability profile have focused on its susceptibility to chemical modifications such as oxidation and deacetylation.

Investigation of Methionine Oxidation

This compound's amino acid sequence, Ac-Glu-Glu-Met-Gln-Arg-Arg-NH₂, contains a methionine residue, which is known to be susceptible to oxidation. ijrpr.comaestheticcosmetology.com Research employing reversed-phase liquid chromatography and tandem mass spectrometry (RP-HPLC/MS and MS/MS) has confirmed that the methionine residue in the this compound sequence is a primary point of oxidation. researchgate.netnih.govresearchgate.net Studies have revealed the presence of both this compound and its oxidized form in various commercial cosmetic creams and sera. nih.govresearchgate.netnih.gov

This oxidation of methionine to methionine sulfoxide is a significant consideration for the stability of this compound-containing products. ijrpr.com The presence of oxygen or other oxidizing agents within a cosmetic formulation can promote this degradation pathway. aestheticcosmetology.com The biological activity of the oxidized form of this compound has not been fully elucidated, which underscores the importance of analytical methods that can monitor and control for this transformation during product formulation and storage. aestheticcosmetology.comresearchgate.net The stability of this compound is also temperature-dependent; one study found that while stable at 25°C, significant degradation to 59% and 41% of the initial amount occurred after 24 hours of heating at 40°C and 60°C, respectively. ijrpr.comresearchgate.net

| Temperature | Time | Remaining this compound |

|---|---|---|

| 25°C | Not specified | Stable |

| 40°C | 24 hours | 59% |

| 60°C | 24 hours | 41% |

Assessment of Deacetylation Products

Deacetylation, the removal of the acetyl group from the N-terminus of the peptide, is another potential degradation pathway for acetylated peptides like this compound. However, studies investigating the stability and transformation of this compound in cosmetic formulations have not detected the deacetylated form of the peptide. ijrpr.comaestheticcosmetology.comresearchgate.net While analytical methods have been developed that could separate and identify such a product, analyses of existing cosmetic products have not confirmed its presence, suggesting that under typical formulation conditions, deacetylation is not a primary degradation route for this compound. aestheticcosmetology.com

Peptide Analogues and Derivatives of Argireline

Design and Synthesis of Argireline Analogues

The design of this compound analogues involves strategic modifications to its amino acid sequence. These changes aim to amplify its mechanism of action or improve its delivery through the skin barrier. Synthesis is typically achieved through methods like solid-phase peptide synthesis (SPPS), which allows for the precise construction of these modified peptide chains. unifi.itnih.govnottingham.ac.uk

Acetyl Octapeptide-3 (SNAP-8) as an Extended Analogue

Acetyl Octapeptide-3, commercially known as SNAP-8, is an elongated analogue of this compound. ulprospector.comnaturalorganicskincare.com It is an octapeptide, meaning it consists of a chain of eight amino acids, designed by extending the this compound sequence. mdpi.com This strategic extension enhances its ability to mimic the N-terminal end of the SNAP-25 protein, thereby increasing its efficacy in disrupting the SNARE complex formation required for muscle contraction. ulprospector.commdpi.comulprospector.com Clinical studies have suggested that SNAP-8 is approximately 30% more effective than this compound at reducing the appearance of wrinkle depth. naturalorganicskincare.com

| Feature | This compound (Acetyl Hexapeptide-8) | SNAP-8 (Acetyl Octapeptide-3) |

|---|---|---|

| Peptide Length | Hexapeptide (6 amino acids) | Octapeptide (8 amino acids) |

| Mechanism | Mimics N-terminal end of SNAP-25, interferes with SNARE complex assembly. mdpi.com | Extended analogue that also mimics the N-terminal end of SNAP-25 for enhanced SNARE complex disruption. ulprospector.commdpi.com |

| Reported Efficacy | Reduces wrinkle depth by up to 30% after 30 days. capes.gov.brresearchgate.net | Reported to be 30% more effective than this compound in clinical studies. naturalorganicskincare.com |

Modifications for Enhanced Biophysical Properties (e.g., Permeation)

A significant limitation of topical peptides like this compound is their poor permeation through the skin's outermost layer, the stratum corneum. mdpi.comnih.gov This is due to this compound's high molecular weight and hydrophilicity (water-loving nature). nih.govresearchgate.net Research has focused on chemical modifications to overcome this barrier. One study found that this compound's zwitterionic form (having both positive and negative charges) at physiological pH hinders its ability to cross the skin. nih.govresearchgate.net To address this, researchers have synthesized analogues by replacing carboxylic acid groups with ester functional groups. researchgate.net Two such analogues, named Arg2 and Arg3, demonstrated enhanced human skin permeation in vitro compared to the original this compound (Arg0). researchgate.netijrpr.com Another approach involves using advanced delivery systems, such as water-in-oil-in-water emulsions or dissolving microneedles, which have been shown to improve the delivery of peptides like SNAP-8. mdpi.comnih.gov

| Modification Strategy | Description | Research Finding |

|---|---|---|

| Chemical Structure Modification | Replacement of two carboxylic acid groups in this compound with ester functional groups to reduce zwitterion formation. researchgate.net | Analogues (Arg2, Arg3) showed enhanced in vitro human skin permeation compared to the parent compound. researchgate.net Arg3 was also found to be the most effective at inhibiting glutamate (B1630785) release from neurons in vitro. researchgate.net |

| Delivery Vehicle Optimization | Use of specific emulsion types to carry the peptide. nih.gov | A water-in-oil-in-water emulsion was found to be a superior delivery vehicle for increasing this compound permeation in porcine skin. nih.gov |

| Permeability Enhancers | Combination with other peptides designed to increase permeability. | One study suggests that combining this compound with Tripeptide-10-Citrulline increases its permeability, helping it penetrate to deeper skin layers. enclaire.in |

Comparative Mechanistic Studies with Related Peptides

Understanding this compound's mechanism in relation to other neuromodulating peptides and toxins provides insight into its function and potential for synergistic applications.

Comparison with Botulinum Neurotoxins (BoNTs) at the Molecular Level

This compound is often described as a cosmetic alternative to Botulinum Neurotoxin (BoNT), and their mechanisms of action are functionally related but distinct at the molecular level. mdpi.comnih.gov Both substances target the same pathway to reduce muscle contraction, but they interact with the SNARE complex in different ways.

Botulinum Neurotoxins (BoNTs): These are neurotoxic proteins that function as enzymes (proteases). They cleave and destroy one of the three essential SNARE proteins (SNAP-25, Syntaxin, or VAMP), which physically prevents the SNARE complex from forming. This inhibition of acetylcholine (B1216132) release is long-lasting and highly potent. capes.gov.br

This compound: As a peptide fragment of the SNAP-25 N-terminus, this compound competes with the native SNAP-25 protein for a position in the SNARE complex. capes.gov.brresearchgate.net By occupying this spot, it destabilizes the formation of a functional complex, leading to a reduction in neurotransmitter release. juliettearmand.comaestheticcosmetology.com this compound does not destroy the protein; it only inhibits its function. juliettearmand.com Consequently, its effect is much less potent and not as long-lasting as that of BoNTs. capes.gov.brresearchgate.net

| Aspect | This compound (Acetyl Hexapeptide-8) | Botulinum Neurotoxins (BoNTs) |

|---|---|---|

| Molecular Nature | Synthetic hexapeptide, a fragment of SNAP-25. mdpi.com | Neurotoxic protein, a zinc-dependent protease. |

| Mechanism of Action | Competes with SNAP-25 for a position in the SNARE complex, destabilizing its formation. capes.gov.brresearchgate.net | Enzymatically cleaves and destroys SNARE proteins (e.g., SNAP-25), preventing complex formation. capes.gov.br |

| Effect on SNARE Protein | Inhibits; does not destroy the protein. juliettearmand.com | Destroys the protein. capes.gov.br |

| Potency | Significantly lower efficacy than BoNTs. capes.gov.brresearchgate.net | Extremely high potency. capes.gov.br |

Synergistic Interactions with Other Peptides (e.g., Leuphasyl)

Research indicates that the efficacy of this compound can be significantly enhanced when it is combined with other neuropeptides that have complementary mechanisms of action. mederbeauty.com A notable example is the synergistic interaction with Leuphasyl (Pentapeptide-18). benirbeauty.comgenemedics.com

Leuphasyl (Pentapeptide-18): This peptide mimics the body's natural enkephalins. juliettearmand.combenirbeauty.com It binds to enkephalin receptors on nerve cells, which leads to a decrease in their excitability by closing calcium channels. juliettearmand.commdpi.com This "calming" effect on the neuron reduces the release of acetylcholine. mdpi.com

When used together, this compound and Leuphasyl attack the muscle contraction process from two different angles. Leuphasyl reduces the nerve cell's signal to contract, while this compound works downstream to further disrupt the final step of neurotransmitter release. juliettearmand.comgenemedics.com This dual-action approach has been shown to produce a greater reduction in wrinkle depth than the effect of either peptide used individually. juliettearmand.combenirbeauty.commdpi.com

| Peptide Combination | Individual Mechanism | Synergistic Effect |

|---|---|---|

| This compound + Leuphasyl | This compound: Competes with SNAP-25 to destabilize the SNARE complex. juliettearmand.comLeuphasyl: Mimics enkephalins, closing Ca2+ channels to reduce neuronal excitability. juliettearmand.commdpi.com | The combination results in a superior reduction in muscle contractions and wrinkle depth compared to the individual use of each peptide. juliettearmand.comgenemedics.com One study noted a significant reduction in wrinkle depth after 28 days of combined use. genemedics.com |

Investigating Metal Ion Binding Properties of this compound Derivatives

Recent research has explored the interaction between this compound and its derivatives with metal ions, particularly copper(II) (Cu(II)). unifi.itresearchgate.net Copper is a vital trace element in skin for processes like collagen synthesis and antioxidant defense. Peptides that can bind and deliver copper may offer additional benefits.

Studies have shown that the original this compound sequence (Ac-EEMQRR-NH2) has a demonstrable affinity for Cu(II) ions. unifi.itresearchgate.net However, this binding capacity can be significantly improved through molecular modification. The main strategy for enhancing Cu(II) chelation involves introducing amino acids with a high affinity for copper, such as Histidine (His), into the peptide sequence. unifi.it

In one study, several new this compound derivatives were synthesized and tested:

AN2 (Glu-Ala-His-Gln-Arg-Arg-NH2): Replacing Met with His significantly improved the binding affinity for Cu(II) compared to the original this compound. unifi.itresearchgate.net

AN4 (Ac-EAHRR-NH2): A shorter pentapeptide analogue designed for better skin permeability. unifi.it

AN5 (Ac-EEHQRR-NH2): A hexapeptide with a His residue introduced. unifi.it

AN6 (Ac-EAHQRK-NH2): A hexapeptide with three amino acid substitutions. unifi.it

Thermodynamic studies using techniques like Isothermal Titration Calorimetry (ITC) and Potentiometric Titration (PT) confirmed that these derivatives form 1:1 complexes with Cu(II) ions and that the modifications successfully enhanced binding affinity. unifi.itresearchgate.net This line of research opens the possibility of creating multifunctional peptides that combine neuromodulating activity with the beneficial properties of copper delivery.

| Peptide Derivative | Sequence | Key Modification | Finding on Cu(II) Binding |

|---|---|---|---|

| This compound | Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2 | Parent Compound | Shows a proven but relatively moderate affinity for Cu(II) ions. unifi.itresearchgate.net |

| AN2 | Glu-Ala-His-Gln-Arg-Arg-NH2 | Introduction of Histidine (His) residue. researchgate.net | Significantly improved binding affinity for Cu(II) compared to this compound. unifi.it |

| AN4 | Ac-EAHRR-NH2 | Shortened sequence (pentapeptide) with His. unifi.it | Investigated for both Cu(II) binding and potentially better skin permeability. unifi.it |

| AN5 | Ac-EEHQRR-NH2 | Introduction of Histidine (His) residue. unifi.it | Demonstrated enhanced chelating properties. unifi.it |

Copper(II) Ion Affinity Studies

This compound has a demonstrated affinity for copper(II) ions. researchgate.netresearchgate.netunifi.itnih.gov This interaction has been the subject of detailed scientific investigation using various experimental techniques to understand the binding properties of this compound and its derivatives. researchgate.netresearchgate.netunifi.it

Researchers have synthesized and studied several analogues of this compound to explore how specific amino acid substitutions affect copper chelation. researchgate.netunifi.it These studies often employ methods like potentiometric titration (PT), isothermal titration calorimetry (ITC), and circular dichroism spectroscopy to characterize the acid-base properties of the peptides and the thermodynamics of copper(II) complex formation. researchgate.netresearchgate.netunifi.it

Studies have investigated a series of this compound derivatives, designated as AN1, AN2, AN3, AN4, AN5, and AN6:

AN1 : Glu-Ala-Met-Gln-Arg-Arg-NH₂ researchgate.net

AN2 : Glu-Ala-His-Gln-Arg-Arg-NH₂ researchgate.net

AN3 : Glu-Ala-Met-Gln-Ala-Arg-NH₂ researchgate.net

AN4 : Ac-EAHRR-NH₂ (Ac-Glu-Ala-His-Arg-Arg-NH₂) unifi.itnih.gov

AN5 : Ac-EEHQRR-NH₂ (Ac-Glu-Glu-His-Gln-Arg-Arg-NH₂) unifi.itnih.gov

AN6 : Ac-EAHQRK-NH₂ (Ac-Glu-Ala-His-Gln-Arg-Lys-NH₂) unifi.itnih.gov

Research conducted under specific experimental conditions (pH 6) found that this compound, AN1, and AN2 form 1:1 complexes with copper(II) ions. researchgate.netresearchgate.net The formation of these complexes is an entropy-driven process. researchgate.net The stability of these complexes was found to increase in the order: AN1 < this compound < AN2. researchgate.netresearchgate.net The enhanced stability of the copper(II) complex with AN2 is attributed to the substitution of an amino acid with histidine, whose imidazole (B134444) nitrogen atom binds to the metal ion. aestheticcosmetology.comresearchgate.net Further research comparing the binding constants showed that substitutions in the AN2 derivative significantly improved its binding affinity for Cu(II) ions compared to the original this compound. unifi.it

Implications for Peptide Functionality

The affinity of this compound and its derivatives for copper(II) ions has significant implications for their biological functionality. ijrpr.com Copper peptides are recognized for their role in skin health, including stimulating collagen and elastin (B1584352) production, which are crucial for maintaining skin firmness and elasticity. neuroganhealth.comlesielle.comenclaire.in The amount of copper in the skin naturally decreases with age, and copper-chelating peptides can help supplement this deficiency. unifi.it

Future Directions and Theoretical Applications in Scientific Research

Advancements in Delivery System Research for Peptide Biovailability

A key challenge for peptide-based therapeutics, including Argireline, is achieving effective penetration through biological barriers, such as the stratum corneum of the skin, due to their molecular size and hydrophilic nature nih.govresearchgate.netresearchgate.net. Research is actively exploring novel delivery systems to enhance this compound's bioavailability and enable its application in new contexts.

Novel Formulation Strategies (e.g., Liposomal Encapsulation)

Liposomal encapsulation is being investigated as a strategy to improve the delivery of this compound into the skin. Liposomes, being lipid-based vesicles, can potentially encapsulate hydrophilic compounds like this compound and facilitate their passage through the lipophilic stratum corneum researchgate.netresearchgate.net. Studies have explored the preparation and evaluation of liposomes containing this compound, demonstrating the potential for improved skin permeation compared to free this compound researchgate.net. While some research indicates that encapsulation did not negatively affect the permeation rate, the use of liposomes is considered a promising approach for formulating anti-wrinkle cosmeceuticals with potentially better therapeutic effectiveness researchgate.net.

Development of Bio-Integrated Scaffolds (e.g., Electrospun Nanofibers)

Bio-integrated scaffolds, particularly those fabricated using electrospinning techniques, are being explored as potential delivery systems for this compound, especially in the context of tissue regeneration and wound healing. Electrospun nanofibers offer a high surface area and can be designed to release active substances in a controlled manner tandfonline.comtums.ac.ir. Research has demonstrated the fabrication of hybrid electrospun scaffolds incorporating this compound, showing promising results in in vitro studies for enhanced cell viability of human dermal fibroblasts tums.ac.ir. In vivo studies using rat models with second-degree burns have also indicated that this compound-loaded scaffolds could accelerate the wound healing process and reduce wound area tums.ac.ir. This suggests the potential of using this compound in conjunction with advanced scaffold technologies for regenerative medicine applications.

Exploration of this compound in Biomedical and Bio-Hybrid Robotics Research

The muscle-relaxing properties of this compound, traditionally exploited for cosmetic wrinkle reduction, are being investigated for potential applications in biomedical and even bio-hybrid robotics research.

Applications in Muscle Relaxation Models

This compound's ability to interfere with neurotransmitter release at the neuromuscular junction makes it a subject of interest in studies involving muscle relaxation models. Research utilizing 3D-bioengineered human muscle tissue has explored the effects of this compound. These studies have shown that this compound can induce relaxing effects by inhibiting maximum and baseline forces and reducing relaxation time in muscle tissue ub.edubiorxiv.org. This research platform is considered to have potential applications in biomedicine and bio-hybrid robotics, suggesting that this compound's muscle-relaxing properties could be relevant in developing new drugs or in creating bio-actuators for robotic systems ub.edubiorxiv.org.

Integration into Regenerative Medicine Approaches (e.g., Skin Regeneration)

Beyond its direct effects on muscle, this compound's potential role in regenerative medicine, particularly skin regeneration, is being explored, often in combination with other regenerative strategies. While primarily known for its anti-wrinkle effects, some research suggests that this compound may also play a role in stimulating collagen production, a key component of skin regeneration and structural integrity beautyclinic.chgardenofwisdom.comamazon.com. The use of this compound in conjunction with technologies like electrospun scaffolds for wound healing, as mentioned earlier, highlights its potential in facilitating tissue repair processes tums.ac.ir. Furthermore, its inclusion in formulations with ingredients known for regenerative properties, such as growth factors and stem cells, is being investigated to explore synergistic effects in skin rejuvenation and repair gardenofwisdom.comamazon.com.

Untapped Mechanistic Pathways and Molecular Targets for Investigation

While the primary mechanism of action of this compound involving the SNARE complex and acetylcholine (B1216132) release is relatively well-understood, there may be other untapped mechanistic pathways and molecular targets that warrant further investigation. Research continues to explore the full spectrum of this compound's interactions at the cellular and molecular levels. Understanding these additional pathways could potentially unlock new therapeutic applications or enhance the efficacy of existing ones. The complexity of biological systems suggests that a single compound like this compound might have multifaceted effects, and further research is needed to fully elucidate its molecular footprint and identify all relevant targets dntb.gov.ua.

Development of Standardized Research Protocols and Analytical Methods for Peptide Efficacy Assessment

The assessment of peptide efficacy, particularly for compounds like this compound (Acetyl Hexapeptide-8), necessitates the development and application of standardized research protocols and robust analytical methods. This compound, a synthetic hexapeptide mimicking the N-terminal end of SNAP-25, is primarily investigated for its anti-wrinkle activity by interfering with the SNARE complex, thereby inhibiting neurotransmitter release and reducing muscle contraction. mdpi.comresearchgate.netnih.govmdpi.com

Current research on this compound's efficacy often involves both subjective and objective evaluation methods. Subjective assessments may include global assessment scores based on standardized scales, while objective methods frequently utilize instrumental techniques to measure wrinkle depth, roughness, and other skin topography parameters. teamelitesuccess.comnih.gov For instance, studies have employed devices like the Antera 3D® CS to measure the depth of periorbital wrinkles and the Epsilon E100 to assess skin moisture levels. depology.com Silicone replicas of the skin surface, analyzed by techniques such as confocal laser scanning microscopy or wrinkle analysis apparatus, have also been used to objectively quantify wrinkle reduction. teamelitesuccess.comnih.gov

Analytical methods for quantifying this compound in cosmetic formulations and biological samples are crucial for pharmacokinetic and efficacy studies. Reversed-phase high-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a method of choice for the analysis of bioactive peptides. aestheticcosmetology.com Specifically, hydrophilic interaction liquid chromatography with tandem mass spectrometry (HILIC–MS/MS) has been utilized for the systematic study and quantification of this compound in cosmetic products. aestheticcosmetology.comijrpr.com Sample preparation techniques for these methods can involve extraction with specific solvent mixtures followed by solid-phase extraction. aestheticcosmetology.com The use of isotopically labeled peptides as internal standards is a common practice for ensuring accuracy and recovery in quantitative analysis. aestheticcosmetology.com

Despite these advancements, the standardization of research protocols for peptide efficacy assessment remains an area for development. Variations in study design, peptide concentration, application methods, treatment duration, and evaluation techniques across different studies can make direct comparisons of results challenging. nih.gov The development of universally accepted protocols for in vitro, in vivo, and clinical trials would enhance the reliability and comparability of research findings on this compound and other cosmetic peptides.

Theoretical Contributions to Peptide Chemistry and Neurobiology

This compound's mechanism of action, which involves interfering with the SNARE complex, offers significant theoretical contributions to the fields of peptide chemistry and neurobiology. The SNARE complex is fundamental to vesicular fusion and neurotransmitter release, a critical process in neuronal communication. researchgate.netnih.govnewsday.co.zw By mimicking a fragment of SNAP-25, a key component of the SNARE complex, this compound provides a model for studying how peptides can modulate protein-protein interactions central to neurotransmission. researchgate.netnewsday.co.zwfrenchfiller.com

The rational design of this compound, based on the structure and function of SNAP-25, exemplifies how an understanding of neurobiological mechanisms can inform the creation of synthetic peptides with targeted biological activities. researchgate.netnih.gov This approach has broader implications for peptide chemistry, suggesting strategies for designing peptides that can interact with specific protein interfaces to influence cellular processes.

In neurobiology, this compound serves as a tool for investigating the intricacies of the SNARE complex and the process of exocytosis. newsday.co.zw Research into this compound's interaction with the SNARE complex contributes to a deeper understanding of synaptic function and the molecular basis of neurotransmitter release. newsday.co.zw While primarily studied in the context of reducing facial muscle contractions for cosmetic purposes, the theoretical implications of a peptide modulating the SNARE complex extend to broader neurobiological research, including studies on intercellular communication and vesicular transport processes in both neuronal and non-neuronal cells. newsday.co.zw